Molecular Properties vs. Unsubstituted Morpholine Analog
The most fundamental and verifiable point of differentiation is the compound's unique molecular identity. Its monoisotopic mass is 233.128 Da . This distinguishes it from the common unsubstituted analog, 4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine, which has a molecular weight of 205.22 g/mol (C9H11N5O) [1]. This mass difference (28.05 Da) is critical for analytical method development (e.g., LC-MS) and serves as a primary identifier for procurement and quality control, ensuring the correct, substituted material is obtained rather than a simpler, potentially less active analog.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 233.27 (C11H15N5O) |
| Comparator Or Baseline | 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine: 205.22 (C9H11N5O) |
| Quantified Difference | 28.05 Da higher molecular weight |
| Conditions | Calculated from molecular formula; CAS registry data |
Why This Matters
This provides an unambiguous, instrument-verifiable identity check to prevent mis-shipment with a structurally similar but non-identical analog, a basic prerequisite for reproducible research.
- [1] PubChem. Compound Summary for CID 23089466, 4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine. https://pubchem.ncbi.nlm.nih.gov/compound/23089466 (accessed 2026-04-30). View Source
